Ethyl 2-cyano-3-oxobutanoate

Beschreibung

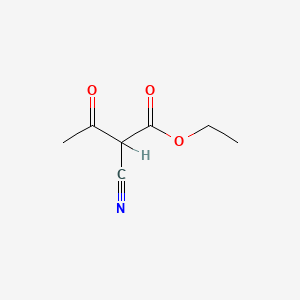

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-cyano-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOKVFOTWMZMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979569 | |

| Record name | Ethyl 2-cyano-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-55-9 | |

| Record name | Butanoic acid, 2-cyano-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanoacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-cyano-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-cyano-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Cyano-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-cyano-3-oxobutanoate, a valuable β-keto ester intermediate in the pharmaceutical and fine chemical industries. The primary synthetic route detailed is the acylation of ethyl cyanoacetate, a method analogous to the Claisen condensation. This document presents a plausible experimental protocol based on established chemical principles and related literature procedures. It includes a summary of reaction conditions, quantitative data from analogous reactions, and detailed diagrams to illustrate the reaction pathway and a conceptual experimental workflow.

Introduction

This compound (CAS No. 634-55-9), also known as ethyl 2-cyanoacetoacetate, is a highly functionalized organic molecule incorporating a ketone, an ester, and a nitrile group. The presence of these functionalities, particularly the acidic α-hydrogen situated between two carbonyl-equivalent groups, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including heterocyclic compounds that are scaffolds for various pharmaceutical agents. Its controlled synthesis is therefore of significant interest to the scientific and industrial research community.

Primary Synthetic Pathway: Acylation of Ethyl Cyanoacetate

The most logical and widely applicable method for the synthesis of this compound is the acylation of ethyl cyanoacetate. This reaction is a variation of the Claisen condensation, where the enolate of ethyl cyanoacetate acts as a nucleophile, attacking an acetylating agent.

Reaction Principle

The synthesis proceeds in two key steps:

-

Enolate Formation: A suitable base is used to deprotonate the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent nitrile and ester groups. This results in the formation of a resonance-stabilized enolate.

-

Nucleophilic Acyl Substitution: The enolate then attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride. The subsequent loss of a leaving group (e.g., chloride or acetate) yields the final product, this compound.

Proposed Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Synthesis via Acylation using Magnesium Ethoxide and Acetyl Chloride

This method is adapted from procedures involving the acylation of similar active methylene compounds.

Materials:

-

Ethyl cyanoacetate (1.0 eq)

-

Magnesium turnings (1.0 eq)

-

Absolute ethanol (sufficient quantity)

-

Acetyl chloride (1.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)

-

Dilute hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Preparation of Magnesium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a small amount of absolute ethanol to initiate the reaction. Once the reaction begins (indicated by hydrogen evolution), add the remaining ethanol dropwise to maintain a steady reflux. Continue heating until all the magnesium has reacted to form a solution/suspension of magnesium ethoxide.

-

Enolate Formation: Cool the magnesium ethoxide suspension to 0 °C. Add a solution of ethyl cyanoacetate in anhydrous diethyl ether or THF dropwise with stirring. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the magnesium enolate.

-

Acylation: Cool the reaction mixture back to 0 °C. Add a solution of acetyl chloride in the anhydrous solvent dropwise. A precipitate may form. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of cold, dilute hydrochloric acid until the solution is acidic. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Conceptual Experimental Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Quantitative Data

Specific yield and quantitative data for the direct synthesis of this compound are not available in the searched literature. However, data from analogous reactions provide an expected range for yield and reaction conditions.

Table 1: Reaction Conditions and Yields for Analogous Syntheses

| Reaction | Base/Catalyst | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |

| Synthesis of Diethyl 2-cyano-3-oxosuccinate (from Ethyl Cyanoacetate)[1] | Sodium Ethoxide | Ethanol, Diethyl Ether | Room Temp | Overnight | High |

| Condensation of Ethyl Cyanoacetate with Propylene Oxide[2] | Sodium Ethoxide | Ethanol | Reflux | - | 69 |

| Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate[3] | Magnesium Oxide | - | - | - | High |

| Knoevenagel Condensation of Aldehydes and Ethyl Cyanoacetate[4] | Sodium Ethoxide | Ethanol | Reflux | 1 | High |

Note: The yields and conditions are for related but not identical reactions and should be used as a guide for optimization.

Conclusion

The synthesis of this compound is most effectively approached through the acylation of ethyl cyanoacetate. While a specific, detailed protocol is not prevalent in the literature, established methodologies for similar transformations provide a strong foundation for a successful synthesis. The proposed protocol, utilizing a magnesium ethoxide base, offers a viable route to this important chemical intermediate. Further optimization of reaction conditions, including the choice of base, solvent, and temperature, may be necessary to achieve high yields and purity. This guide provides the necessary theoretical and practical framework for researchers and professionals to undertake the synthesis of this compound for applications in drug discovery and development.

References

An In-depth Technical Guide to Ethyl 2-cyano-3-oxobutanoate: Properties and Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-oxobutanoate, also known as ethyl 2-cyanoacetoacetate, is a highly functionalized organic compound of significant interest in synthetic chemistry. Possessing a unique combination of a β-ketoester, a nitrile, and a highly acidic α-hydrogen, it serves as a versatile and powerful building block for the synthesis of a wide array of complex molecules and heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, explores its characteristic reactivity, and details experimental protocols for its application in key synthetic transformations.

Core Properties of this compound

This compound is typically a liquid that is not readily miscible with water.[1] Its multifunctionality, stemming from the proximate electron-withdrawing keto, ester, and cyano groups, dictates its physical and chemical behavior.

Physicochemical Data

The key quantitative properties of this compound (CAS: 634-55-9) are summarized in the table below for ease of reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃ | [2][3] |

| Molecular Weight | 155.15 g/mol | [2] |

| Density | 1.12 g/cm³ | [1] |

| Boiling Point | 115 °C @ 2 Torr | [1] |

| Flash Point | 91.2 °C | [1] |

| Refractive Index | 1.435 | [1] |

| pKa | ~3.0 | [4] |

| Water Solubility | Not miscible or difficult to mix | [1] |

Spectroscopic and Structural Characteristics

The structural hallmark of this compound is the carbon atom positioned between three powerful electron-withdrawing groups (acetyl, cyano, and ethoxycarbonyl). This electronic arrangement results in a highly acidic α-hydrogen, with a pKa value around 3.0, making it readily accessible for deprotonation and subsequent nucleophilic reactions.[4]

A crucial aspect of its structure is the existence of keto-enol tautomerism, an equilibrium between the ketone and its corresponding enol form.[5] This equilibrium is influenced by factors such as the solvent, with non-polar, aprotic solvents favoring the intramolecularly hydrogen-bonded enol form.[6] The presence of the enol can be detected by methods such as bromine titration or NMR spectroscopy.[5][6]

References

- 1. echemi.com [echemi.com]

- 2. Ethyl 2-cyanoacetoacetate | C7H9NO3 | CID 136455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Ethyl 2-cyano-3-oxobutanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl 2-cyano-3-oxobutanoate, a versatile reagent in organic synthesis. This document covers its fundamental properties, including its Chemical Abstracts Service (CAS) number and synonyms, alongside detailed experimental protocols and its application in notable chemical reactions.

Core Chemical Identifiers

-

CAS Number: 634-55-9

Synonyms

This compound is also known by a variety of other names, including:

-

Ethyl 2-cyanoacetoacetate

-

2-Cyanoacetoacetic acid ethyl ester

-

Ethyl alpha-cyanoacetoacetate

-

Butanoic acid, 2-cyano-3-oxo-, ethyl ester

-

2-Cyano-3-oxobutyric acid ethyl ester

-

Ethyl 2-acetylcyanoacetate

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | N/A |

| Molecular Weight | 155.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 288.2±20.0 °C at 760 mmHg | [] |

| Density | 1.1±0.1 g/cm³ | [] |

| Solubility | Soluble in polar organic solvents | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are outlined below. These protocols are representative and may require optimization based on specific laboratory conditions and desired product purity.

Synthesis Protocol: Transesterification

A common method for the synthesis of this compound involves the transesterification of an acetoacetate with 2-cyanoethanol, often catalyzed by an acid.[4]

Materials:

-

Ethyl acetoacetate

-

2-Cyanoethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ethyl acetoacetate, an equimolar amount of 2-cyanoethanol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (no more water is collected, and starting material is consumed), cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound can be purified by vacuum distillation or flash column chromatography.[5][6]

Method 1: Vacuum Distillation

-

Set up a distillation apparatus for vacuum distillation.

-

Carefully transfer the crude product to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point and pressure.

Method 2: Flash Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the nitrile (C≡N), ester (C=O), and ketone (C=O) groups.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications in Synthesis: The Hantzsch Pyridine Synthesis

This compound is a valuable precursor in multicomponent reactions for the synthesis of heterocyclic compounds. One of the most notable applications is in the Hantzsch pyridine synthesis, a reaction that produces dihydropyridine derivatives.[7][8][9] These compounds are significant in medicinal chemistry, with some derivatives being used as calcium channel blockers.[7]

The general scheme for the Hantzsch pyridine synthesis involves the condensation of an aldehyde, a β-ketoester (like this compound), and a nitrogen donor (such as ammonia or ammonium acetate).[7]

This diagram illustrates the convergence of reactants to form key intermediates, ultimately leading to the dihydropyridine core structure. The versatility of this reaction allows for the generation of a diverse library of compounds by varying the aldehyde and β-ketoester components.

References

- 1. 2-Cyanoethyl 3-oxobutanoate | C7H9NO3 | CID 12360406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 65193-87-5: 2-cyanoethyl 3-oxobutanoate | CymitQuimica [cymitquimica.com]

- 4. CAS # 65193-87-5, 2-Cyanoethyl 3-oxobutanoate - chemBlink [chemblink.com]

- 5. 2-Cyanoethyl 3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. chemtube3d.com [chemtube3d.com]

Keto-Enol Tautomerism of Ethyl 2-Cyano-3-Oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-oxobutanoate, a β-ketoester bearing a cyano group, is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds. The reactivity and properties of this molecule are intrinsically linked to its tautomeric equilibrium between the keto and enol forms. This technical guide provides an in-depth analysis of the keto-enol tautomerism of this compound. Due to the limited direct quantitative data on this specific compound in the literature, this guide leverages extensive data from the closely related and structurally similar compound, diethyl 2-cyano-3-oxosuccinate, to infer its tautomeric behavior. Furthermore, detailed experimental protocols for the determination of tautomeric equilibria are provided to enable researchers to generate specific data for this compound.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, leading to a substantial population of the enol tautomer at equilibrium. The position of this equilibrium is influenced by various factors including the structure of the compound, solvent polarity, temperature, and concentration.

Tautomeric Equilibrium of this compound

Spectroscopic and X-ray crystallographic data for diethyl 2-cyano-3-oxosuccinate show that the keto-enol equilibrium is strongly shifted towards the enol form, both in solution and in the solid state.[1] In dimethyl sulfoxide (DMSO-d6), the enol form is present at 100 mol%.[1] In the solid state, only the enol tautomer is observed.[1] The strong electron-withdrawing nature of the cyano and ester groups at the α-position significantly increases the acidity of the α-proton, thereby favoring enolization.

dot

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Analysis

Spectroscopic techniques are paramount in the study of keto-enol tautomerism, allowing for the identification and quantification of each tautomer in a mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the tautomeric ratio. The keto and enol forms give rise to distinct sets of signals.

For the closely related diethyl 2-cyano-3-oxosuccinate in DMSO-d6, where the enol form is exclusively present, the following ¹H NMR signals are observed: a singlet for the enolic OH proton at approximately 14.65 ppm, and distinct signals for the ethyl groups.[1] The ¹³C NMR spectrum also shows a single set of signals corresponding to the enol tautomer.[1]

For this compound, one would expect to observe a similar downfield shift for the enolic OH proton. The presence of the keto form would be indicated by a signal for the α-proton, typically in the range of 3.5-4.5 ppm. The relative integration of the signals corresponding to the keto and enol forms allows for the calculation of the tautomeric ratio.

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the keto and enol forms through their characteristic vibrational frequencies. The keto form will exhibit a characteristic C=O stretching frequency for the ketone (around 1720 cm⁻¹) and the ester (around 1740 cm⁻¹). The enol form will show a C=C stretching band (around 1650 cm⁻¹) and a broad O-H stretching band (around 3200-2500 cm⁻¹) due to the intramolecular hydrogen bond.

For diethyl 2-cyano-3-oxosuccinate, the IR spectrum shows a strong C≡N absorption at 2227 cm⁻¹, three strong C=O absorption bands at 1742, 1667, and 1610 cm⁻¹, and a broad absorption band at 2500–3300 cm⁻¹ corresponding to the acidic enol OH group.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The enol form, with its conjugated π-system, absorbs at a longer wavelength (λmax) compared to the non-conjugated keto form. For diethyl 2-cyano-3-oxosuccinate, a UV absorption maximum is observed at 282 nm, which is characteristic of the enol tautomer.[1] By determining the molar absorptivity of the pure enol form, the concentration of the enol in a mixture, and thus the tautomeric equilibrium constant, can be determined.

| Spectroscopic Data for Diethyl 2-cyano-3-oxosuccinate (Enol Form) | |

| Technique | Observed Signals/Bands |

| ¹H NMR (DMSO-d6) | δ 14.65 (s, 1H, OH), 4.09 (q, 2H, CH₂), 3.96 (q, 2H, CH₂), 1.17 (t, 3H, CH₃), 1.09 (t, 3H, CH₃)[1] |

| ¹³C NMR (DMSO-d6) | δ 179.0, 168.8, 165.5, 118.3, 73.8, 60.6, 59.0, 14.4, 13.7[1] |

| IR (Diamond, cm⁻¹) | 3300-2500 (br, OH), 2227 (C≡N), 1742, 1667, 1610 (C=O)[1] |

| UV-Vis (nm) | λmax = 282[1] |

Experimental Protocols

The following are detailed methodologies for the determination of the keto-enol equilibrium of this compound.

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Objective: To quantify the percentage of keto and enol forms of this compound in various deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆, CD₃OD)

-

NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a chosen deuterated solvent of known concentration (e.g., 0.1 M).

-

Transfer an aliquot of the solution to an NMR tube.

-

Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.

-

Acquire the ¹H NMR spectrum.

-

Identify the characteristic signals for the keto tautomer (α-CH) and the enol tautomer (enolic OH).

-

Integrate the identified signals.

-

Calculate the percentage of the enol form using the following equation:

% Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

dot

Caption: Workflow for determining keto-enol equilibrium by ¹H NMR.

Synthesis of this compound

A common method for the synthesis of related β-keto esters is the Claisen condensation. A plausible synthesis for this compound would involve the reaction of ethyl acetate with ethyl cyanoformate in the presence of a strong base like sodium ethoxide.

Materials:

-

Ethyl acetate

-

Ethyl cyanoformate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Dissolve sodium ethoxide in anhydrous ethanol.

-

Add a mixture of ethyl acetate and ethyl cyanoformate dropwise to the cooled solution of sodium ethoxide.

-

Stir the reaction mixture at room temperature overnight.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

dot

References

"ethyl 2-cyano-3-oxobutanoate molecular structure and formula"

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of ethyl 2-cyano-3-oxobutanoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physicochemical characteristics, spectroscopic data, and includes a detailed experimental protocol for its synthesis.

Molecular Structure and Chemical Formula

This compound, a versatile intermediate in organic synthesis, possesses the chemical formula C₇H₉NO₃.[1] Its structure features a butyrate backbone substituted with a cyano group at the α-position and a ketone at the β-position.

IUPAC Name: this compound[2]

Synonyms: 2-cyano-3-oxobutanoic acid ethyl ester, 2-cyanoacetoacetic acid ethyl ester, Ethyl α-cyanoacetoacetate.[1]

CAS Number: 634-55-9[2]

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Note that some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 155.15 g/mol | [2] |

| Density | 1.12 g/cm³ | [1] |

| Boiling Point | 115 °C @ 2 Torr | [1] |

| Flash Point | 91.2 °C | [1] |

| Refractive Index | 1.435 | [1] |

| Water Solubility | Not miscible or difficult to mix | [1] |

| pKa | ~3.0 | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the α-proton, and a singlet for the methyl protons of the acetyl group. Due to keto-enol tautomerism, signals corresponding to the enol form may also be present.[3]

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbons of the ester and ketone groups, the cyano carbon, the α-carbon, and the carbons of the ethyl and methyl groups. For the related diethyl 2-cyano-3-oxosuccinate, the enol form is predominant in solution, showing characteristic shifts for the enolic carbon and the carbons of the two ethyl groups.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. For the analogous diethyl 2-cyano-3-oxosuccinate, the following peaks are observed:

-

C≡N stretch: A strong, sharp absorption around 2227 cm⁻¹.[3]

-

C=O stretch: Multiple strong absorption bands between 1610 and 1742 cm⁻¹ corresponding to the ketone and ester carbonyl groups. The presence of multiple peaks in this region can be attributed to the keto-enol tautomerism and potential conjugation effects.[3]

-

O-H stretch (enol form): A broad absorption band in the region of 2500–3300 cm⁻¹.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (155.15 g/mol ). Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) and the acyl group.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of related β-keto esters is the Claisen condensation.[3] A specific procedure for a similar compound involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxan-4-one with 3-hydroxypropionitrile.

Materials:

-

2,2,6-Trimethyl-4H-1,3-dioxan-4-one

-

3-Hydroxypropionitrile

-

o-Xylene

Procedure:

-

In a round-bottom flask, combine 2,2,6-trimethyl-4H-1,3-dioxan-4-one and 3-hydroxypropionitrile in equimolar amounts.

-

Add o-xylene as a solvent.

-

Heat the reaction mixture to 141 °C and maintain this temperature for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to yield the crude product.

The following diagram illustrates the general workflow for this synthesis.

Caption: A generalized workflow for the synthesis process.

Key Chemical Properties: Keto-Enol Tautomerism

A significant chemical property of this compound is its existence as an equilibrium mixture of keto and enol tautomers. The presence of two electron-withdrawing groups (the cyano and ester groups) flanking the α-carbon stabilizes the enolate intermediate, facilitating the tautomerization process. The enol form is further stabilized by the formation of an intramolecular hydrogen bond and conjugation.[3]

The equilibrium between the keto and enol forms is a fundamental concept in the reactivity of β-dicarbonyl compounds.

Caption: The equilibrium between the keto and enol tautomers.

References

Spectroscopic Profile of Ethyl 2-Cyano-3-Oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for ethyl 2-cyano-3-oxobutanoate (CAS No. 634-55-9), a valuable intermediate in organic synthesis. The information presented herein is intended to support research and development activities by offering a consolidated resource of its spectral characteristics.

Compound Information

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. It is important to note that this compound exists in a keto-enol tautomerism, which can influence its spectral features.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: Infrared (IR) Spectroscopy Data

The following characteristic absorption bands have been reported for this compound. The vapor phase IR spectrum is available through public databases such as SpectraBase.[2]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2250 | C≡N (Nitrile) stretch |

| ~1740 | C=O (Ester) stretch |

| ~1720 | C=O (Ketone) stretch |

| ~1250 | C-O (Ester) stretch |

Table 4: Mass Spectrometry (MS) Data

Mass spectral data for this compound is available through the NIST Mass Spectrometry Data Center.[2] The data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Interpretation |

| 155 | [M]⁺ (Molecular ion) |

| 110 | [M - OCH₂CH₃]⁺ |

| 85 | [M - C≡N - CH₃CO]⁺ |

| 68 | [M - COOCH₂CH₃ - CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required compared to ¹H NMR.

-

Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative proton ratios.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: A concentrated solution of the compound is prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorbance in the regions of interest. The solution is then placed in a liquid IR cell.

-

Attenuated Total Reflectance (ATR): A small amount of the liquid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent) is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

3.3 Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is a common method for sample introduction. The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer. Direct infusion via a syringe pump can also be used.

-

Ionization: Electron Ionization (EI) is a standard technique for small molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Navigating the Stability Landscape of Ethyl 2-Cyano-3-Oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-oxobutanoate, a versatile β-keto ester, is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Its unique structural features, combining a reactive methylene group, a keto group, and a cyano moiety, make it a valuable building block. However, these same features contribute to its potential for chemical instability if not handled and stored correctly. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, offering insights into its degradation pathways and providing detailed experimental protocols for its stability assessment. Understanding these parameters is critical for ensuring the integrity, purity, and performance of this key synthetic intermediate in research and development settings.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 288.2 ± 20.0 °C (Predicted) |

| Density | 1.123 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in polar organic solvents |

Key Stability Considerations and Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily influenced by moisture, pH, temperature, and light. Its stability is largely dictated by the reactivity of the β-keto ester and cyano functional groups.[1]

3.1 Hydrolytic Degradation:

The ester linkage in this compound is prone to hydrolysis under both acidic and basic conditions.[1][2][3]

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester is hydrolyzed to 2-cyano-3-oxobutanoic acid and ethanol. The resulting β-keto acid is unstable and can subsequently undergo decarboxylation to yield 3-oxobutanenitrile.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is rapidly hydrolyzed to the corresponding carboxylate salt and ethanol.

3.2 Thermal Degradation:

Elevated temperatures can accelerate the degradation of this compound. The primary thermal degradation pathway is likely decarboxylation of the corresponding β-keto acid, which can be formed via hydrolysis from residual moisture.

3.3 Photodegradation:

3.4 Incompatibilities:

This compound should be stored away from:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

-

Strong Bases: Catalyze rapid hydrolysis of the ester.

-

Strong Acids: Catalyze hydrolysis and potentially other unwanted side reactions.

The following diagram illustrates the primary hydrolytic degradation pathway:

Caption: Proposed hydrolytic degradation pathway.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from various suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) or -20°C (Freezer)[4] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Protects against oxidation and moisture. |

| Container | Tightly sealed, light-resistant container | Prevents exposure to moisture, air, and light. |

| Moisture | Store in a dry place | Avoids hydrolysis of the ester group. |

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of this compound under various stress conditions, in line with ICH guidelines. These are representative protocols and may need to be adapted based on specific laboratory capabilities.

5.1 Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its potential degradation products.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Note: Due to the potential for keto-enol tautomerism in β-keto esters, which can cause peak broadening in HPLC, method optimization may be required. This can include adjusting the mobile phase pH, temperature, or using a mixed-mode column.

5.2 Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method. The target degradation is typically 5-20%.

Caption: Workflow for forced degradation studies.

5.2.1 Acid Hydrolysis

-

Prepare a solution of this compound in a mixture of acetonitrile and 0.1 M hydrochloric acid (1:1 v/v) to a final concentration of approximately 1 mg/mL.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

5.2.2 Base Hydrolysis

-

Prepare a solution of this compound in a mixture of acetonitrile and 0.1 M sodium hydroxide (1:1 v/v) to a final concentration of approximately 1 mg/mL.

-

Maintain the solution at room temperature.

-

Withdraw aliquots at appropriate time intervals (e.g., 5, 15, 30, 60 minutes).

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

5.2.3 Oxidative Degradation

-

Prepare a solution of this compound in acetonitrile to a final concentration of approximately 1 mg/mL.

-

Add an equal volume of 3% hydrogen peroxide.

-

Maintain the solution at room temperature, protected from light.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

5.2.4 Thermal Degradation

-

Place a known amount of solid this compound in a vial.

-

Heat the vial in an oven at 80°C.

-

At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, dissolve it in the mobile phase to a known concentration, and analyze by HPLC.

5.2.5 Photostability Testing

-

Expose a solid sample and a solution (in a photostable solvent like acetonitrile) of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples and analyze by HPLC.

Representative Quantitative Stability Data

The following table provides a hypothetical summary of results from forced degradation studies. The values are for illustrative purposes and represent the expected trends based on the chemical nature of this compound. Actual results may vary.

| Stress Condition | Duration | Assay of Parent (%) | % Degradation | Major Degradation Products (Hypothetical) |

| 0.1 M HCl at 60°C | 24 hours | 85.2 | 14.8 | 2-Cyano-3-oxobutanoic acid, 3-Oxobutanenitrile |

| 0.1 M NaOH at RT | 1 hour | 89.5 | 10.5 | Sodium 2-cyano-3-oxobutanoate |

| 3% H₂O₂ at RT | 24 hours | 92.1 | 7.9 | Oxidized derivatives |

| Thermal (80°C) | 14 days | 95.8 | 4.2 | Minor degradation products |

| Photolytic (ICH Q1B) | - | 97.3 | 2.7 | Photodegradants |

Conclusion

This compound is a valuable yet moderately sensitive chemical intermediate. Its stability is primarily compromised by exposure to moisture, strong bases, and elevated temperatures. Proper storage at refrigerated or freezer temperatures under an inert atmosphere in a tightly sealed, light-resistant container is crucial for maintaining its quality. The provided experimental protocols offer a framework for researchers to conduct thorough stability assessments, ensuring the reliability of this compound in its downstream applications. A comprehensive understanding and implementation of these stability and storage principles are paramount for successful outcomes in research and drug development endeavors.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-Cyano-3-Oxobutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-cyano-3-oxobutanoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative data, a detailed, representative experimental protocol for determining solubility, and a visual workflow to guide laboratory procedures.

Introduction to this compound

This compound (CAS No: 634-55-9) is a versatile organic compound featuring ester, nitrile, and ketone functional groups. This combination of functionalities makes it a valuable intermediate in a variety of chemical syntheses, particularly in the pharmaceutical and agrochemical industries. Understanding its solubility in different organic solvents is crucial for its application in reaction media, purification processes like recrystallization, and formulation development.

Solubility Profile

While specific quantitative solubility data (e.g., in g/100 mL at various temperatures) is not extensively documented in scientific literature, qualitative descriptions consistently indicate its solubility in polar organic solvents. This solubility is attributed to the presence of polar functional groups that can engage in dipole-dipole interactions with polar solvent molecules.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Readily Soluble |

| Ethanol | Readily Soluble | |

| Ketones | Acetone | Readily Soluble |

| Esters | Ethyl Acetate | Readily Soluble |

| Amides | Dimethylformamide | Good Solubility |

| Halogenated | Chloroform | Reportedly Used in Synthesis |

| Aromatic Hydrocarbons | o-Xylene | Reportedly Used in Synthesis |

| Water | Water | Not miscible or difficult to mix[1] |

The information in this table is based on qualitative statements found in chemical supplier datasheets and synthesis reports. "Readily Soluble" and "Good Solubility" indicate that the compound dissolves well in these solvents under standard laboratory conditions.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the gravimetric method. This method is straightforward, relies on precise mass measurements, and is widely applicable.[2][3]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., syringe with a 0.45 µm filter)

-

Pre-weighed evaporation dish or vial

-

Drying oven or vacuum desiccator

-

Pipettes and graduated cylinders

Procedure:

-

Preparation of a Saturated Solution:

-

Place a known volume of the selected organic solvent into a conical flask equipped with a magnetic stir bar.

-

Submerge the flask in a thermostatic water bath set to the desired experimental temperature (e.g., 25 °C). Allow the solvent to equilibrate to this temperature.

-

Gradually add an excess amount of this compound to the solvent while stirring continuously. An excess is confirmed by the presence of undissolved solid material at the bottom of the flask.[2]

-

Seal the flask to prevent solvent evaporation and continue stirring for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The concentration of the dissolved solute should become constant over time.[2]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a precise volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a pipette or a syringe fitted with a filter to prevent any solid particles from being transferred.[4]

-

Transfer this filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the empty dish (W₁).

-

-

Mass Determination:

-

Immediately weigh the evaporation dish containing the collected filtrate (W₂).[2] This allows for the determination of the mass of the solution.

-

The mass of the saturated solution is calculated as (W₂ - W₁).

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the evaporation dish. This can be done in a fume hood at room temperature or by gentle heating in a drying oven at a temperature well below the boiling point of the solute to avoid degradation. A vacuum desiccator can also be used to facilitate evaporation.

-

Continue the drying process until a constant mass of the dried solute is achieved. This is confirmed by repeated weighing until two consecutive measurements are identical.[2][4]

-

-

Final Weighing and Calculation:

-

Allow the evaporation dish with the dry solute to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry solute (W₃).[2]

-

The mass of the dissolved solute is calculated as (W₃ - W₁).

-

The mass of the solvent in the collected sample is calculated as (W₂ - W₃).

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

Calculation of Solubility (g / 100 g of solvent): Solubility = [(Mass of solute) / (Mass of solvent)] x 100 Solubility = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

Technical Guide on the Hazards and Safety Precautions for Handling Ethyl 2-Cyano-3-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known hazards and recommended safety precautions for the handling of ethyl 2-cyano-3-oxobutanoate (CAS Number: 634-55-9). The information is intended to support safe laboratory practices and risk assessment in research, development, and manufacturing environments.

Chemical Identification and Physicochemical Properties

This compound is a functionalized beta-keto ester containing a nitrile group. This combination of functional groups makes it a versatile reagent in organic synthesis but also imparts specific hazardous properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 634-55-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₉NO₃ | [1][2][3] |

| Molecular Weight | 155.15 g/mol | [1][2][3] |

| Appearance | White to off-white solid or liquid | [2][3] |

| Boiling Point | 105-107 °C at 15 mmHg | [2][6] |

| Density | 1.12 g/cm³ (predicted) | [2][7] |

| Flash Point | 91.2 °C | [7] |

| Water Solubility | Not miscible or difficult to mix in water | [2][3][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity, and potential for skin and eye irritation.[1][6] The GHS classification is summarized below.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Reference |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger | [1] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | Danger | [1] |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled | Danger | [1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | [6] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Warning | [6] |

Note: GHS classifications can vary between suppliers and regulatory bodies. The most conservative classification should be adopted for risk assessment.

Toxicological Information

Detailed toxicological studies on this compound are limited. To the best of current knowledge, specific LD50 values have not been fully determined.[6] However, due to the presence of the cyano group, it should be handled with extreme caution as it may release hydrogen cyanide upon contact with acids or through metabolic processes.[1][2]

General Toxicology of Cyano Compounds

The toxicity of cyanide is primarily due to its ability to inhibit cellular respiration by binding to the ferric iron in cytochrome c oxidase in mitochondria. This prevents oxygen utilization by cells, leading to cytotoxic hypoxia.[2]

General Toxicology of β-Keto Esters

Beta-keto esters can exhibit a range of toxicological effects, including irritation to the skin, eyes, and respiratory tract. Some can act as sensitizers.[8][9]

Experimental Protocols for Safety Assessment

Given the identified hazards of skin and eye irritation and skin sensitization, the following OECD guidelines provide standardized methodologies for assessing these endpoints.

Skin Irritation/Corrosion

-

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method This test evaluates the potential of a chemical to cause skin irritation by measuring the viability of a reconstructed human epidermis model after exposure to the test substance.[10][11][12]

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion This in vivo test in rabbits is performed if in vitro data is not sufficient for classification.[7][13]

Eye Irritation/Serious Eye Damage

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion This in vivo test in rabbits assesses the potential for a substance to cause eye irritation or serious eye damage.[3][4][6][14][15] In vitro and ex vivo alternatives are recommended to be considered first to reduce animal testing.

Skin Sensitization

-

OECD Test Guideline 429: Skin Sensitization: Local Lymph Node Assay (LLNA) This in vivo mouse assay is a preferred method for assessing the skin sensitization potential of a chemical.[16]

-

OECD Guideline 497: Defined Approaches on Skin Sensitisation This guideline describes non-animal testing strategies combining data from in chemico and in vitro methods to predict skin sensitization potential.[17]

Caption: Workflow for safety assessment of this compound.

Safe Handling and Storage

Engineering Controls

-

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

-

Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1][6]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn where there is a risk of splashing.[1][2]

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile, double-gloving is recommended) must be worn.[1][2]

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Step-by-step protocol for the safe handling of this compound.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

-

Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[2][6]

-

Given that it contains a cyano group, it is prudent to store it separately from acids to prevent the accidental generation of hydrogen cyanide gas.[1][2]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[6]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides and carbon oxides.[6]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[6]

Caption: General procedure for responding to a chemical spill.

Disposal Considerations

Dispose of contaminated materials and waste in accordance with local, state, and federal regulations.[6] Due to its hazardous nature, this compound and its containers should be treated as hazardous waste.

Conclusion

This compound is a valuable chemical intermediate with significant potential hazards, including acute toxicity, skin sensitization, and serious eye irritation. While comprehensive toxicological data is not fully available, the known hazards necessitate strict adherence to safety protocols. Researchers, scientists, and drug development professionals must employ appropriate engineering controls, personal protective equipment, and emergency preparedness measures when handling this compound to mitigate risks. Further research into the specific toxicological profile of this compound is warranted to refine safety guidelines.

References

- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. - Division of Research Safety | Illinois [drs.illinois.edu]

- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 5. criver.com [criver.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. dermatest.com [dermatest.com]

- 12. x-cellr8.com [x-cellr8.com]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. ecetoc.org [ecetoc.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. altex.org [altex.org]

The Pivotal Role of the Cyano Group in Modulating the Reactivity of Ethyl 2-Cyano-3-Oxobutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-oxobutanoate is a highly versatile building block in organic synthesis, prized for its unique reactivity profile. This technical guide delves into the multifaceted role of the cyano group in dictating the chemical behavior of this molecule. The potent electron-withdrawing nature of the nitrile functionality significantly enhances the acidity of the α-proton, facilitating enolate formation and subsequent reactions. This guide provides a comprehensive overview of the compound's reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction mechanisms and workflows.

Introduction

This compound, a β-keto ester bearing a cyano group at the α-position, exhibits a rich and diverse chemistry. The convergence of three distinct functional groups—an ester, a ketone, and a nitrile—within a compact molecular framework makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals and heterocyclic compounds. The cyano group, in particular, plays a central role in activating the molecule and steering its reactivity. This guide will explore the profound influence of the cyano moiety on the acidity, enolate stability, and reaction pathways of this compound.

The Electron-Withdrawing Influence of the Cyano Group

The defining feature of the cyano group is its strong inductive and resonance electron-withdrawing effect. This property dramatically influences the acidity of the adjacent α-hydrogen atom, rendering it significantly more acidic than in analogous β-keto esters lacking the cyano substituent.

Enhanced Acidity and Enolate Formation

The methylene group situated between the cyano and the acetyl groups is highly activated towards deprotonation, leading to the formation of a resonance-stabilized enolate. The pKa of this compound is approximately 3.0, a stark contrast to the pKa of ethyl acetoacetate, which is around 11. This substantial increase in acidity is a direct consequence of the additional delocalization of the negative charge onto the nitrogen atom of the cyano group.

This enhanced acidity allows for facile deprotonation using a wide range of bases, from common alkoxides to milder organic bases, to generate the corresponding nucleophilic enolate.

Caption: Resonance stabilization of enolates.

Data Presentation: Acidity Comparison

| Compound | pKa | Reference |

| This compound | ~3.0 | [1] |

| Ethyl Acetoacetate | ~11 | [1][2][3] |

Reactivity of the Active Methylene Group

The highly acidic nature of the α-proton makes the enolate of this compound a potent and versatile nucleophile in a variety of carbon-carbon bond-forming reactions.

Alkylation Reactions

The enolate readily undergoes SN2 reactions with a range of alkyl halides to introduce alkyl substituents at the α-position. The general workflow for such a reaction is depicted below.

Caption: General workflow for α-alkylation.

Experimental Protocol: General Procedure for α-Alkylation

-

Enolate Formation: To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, cooled to 0 °C, is added this compound (1.0 eq.) dropwise. The mixture is stirred at this temperature for 30 minutes.

-

Alkylation: The desired alkyl halide (1.0-1.2 eq.) is added to the solution, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Note: This is a generalized protocol and may require optimization for specific substrates.

Acylation Reactions

Similar to alkylation, the enolate can be acylated using acyl chlorides or anhydrides to introduce an acyl group at the α-position, providing access to β,δ-diketo esters.

Condensation Reactions

The active methylene group of this compound is a key participant in various named condensation reactions, which are fundamental in the synthesis of heterocyclic systems.

-

Knoevenagel Condensation: This involves the reaction with aldehydes or ketones, typically catalyzed by a weak base, to form a C=C bond. The strong electron-withdrawing groups facilitate both the initial nucleophilic addition and the subsequent dehydration step.

-

Hantzsch Pyridine Synthesis: In this multi-component reaction, this compound can react with an aldehyde and a nitrogen donor (like ammonia or ammonium acetate) to form dihydropyridines, which can be subsequently oxidized to pyridines.

-

Guareschi-Thorpe Reaction: This reaction with another molecule of a β-keto nitrile or a related compound in the presence of a base leads to the formation of substituted pyridones.

Reactivity of the Cyano Group

Beyond its role as an activating group, the cyano group itself can undergo a variety of transformations, further expanding the synthetic utility of this compound and its derivatives.

Caption: Key transformations of the cyano group.

Hydrolysis

Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid. This transformation, often followed by decarboxylation, is a key step in the synthesis of ketones from alkylated derivatives of this compound.

Reduction

The nitrile functionality can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to α-substituted β-amino alcohols after reduction of the ketone and ester moieties.

Hydrolysis and Decarboxylation: A Pathway to Ketones

A significant application of the reactivity of this compound derivatives is their conversion to ketones. This typically involves a two-step sequence of hydrolysis followed by decarboxylation.

Experimental Protocol: General Procedure for Hydrolysis and Decarboxylation

-

Hydrolysis: The α-alkylated this compound derivative is heated at reflux with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).

-

Decarboxylation: Upon complete hydrolysis of the ester and cyano groups to the corresponding dicarboxylic acid, continued heating of the acidic solution promotes decarboxylation of the resulting β-keto acid, evolving carbon dioxide.

-

Work-up: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude ketone.

-

Purification: The ketone can be purified by distillation or column chromatography.

Note: The conditions for decarboxylation can vary depending on the substrate. For some β-keto acids, gentle heating is sufficient, while others may require higher temperatures.

Conclusion

The cyano group in this compound is not merely a passive functionality but an instrumental director of the molecule's reactivity. Its profound electron-withdrawing character dramatically increases the acidity of the α-proton, facilitating a wide range of C-C bond-forming reactions via a stabilized enolate intermediate. Furthermore, the cyano group itself serves as a versatile handle for subsequent functional group transformations. This combination of features cements the position of this compound as a cornerstone reagent in the toolkit of synthetic organic chemists, enabling the efficient construction of complex molecular architectures for applications in drug discovery and materials science.

References

Methodological & Application

Application of Ethyl 2-cyano-3-oxobutanoate in Hantzsch Pyridine Synthesis: A Versatile Approach to Novel 3-Cyanopyridine Derivatives

Introduction

The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1881, is a multi-component reaction renowned for its efficiency in constructing dihydropyridine and pyridine scaffolds.[1][2] Classically, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (commonly ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate.[2] This application note explores the utility of a less conventional β-ketoester, ethyl 2-cyano-3-oxobutanoate, in the Hantzsch synthesis. The incorporation of a cyano group at the 3-position of the resulting pyridine ring offers a valuable synthetic handle for further functionalization, opening avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Significance and Applications

The introduction of a cyano group into the pyridine ring via the Hantzsch synthesis using this compound is of significant interest for several reasons:

-

Medicinal Chemistry: The pyridine nucleus is a privileged scaffold in drug discovery. The cyano group can be readily converted into other functional groups such as carboxylic acids, amides, and tetrazoles, which are prevalent in a wide range of biologically active molecules. This allows for the generation of diverse libraries of compounds for screening against various therapeutic targets.

-

Materials Science: Pyridine derivatives are utilized in the development of functional materials, including ligands for catalysis, organic light-emitting diodes (OLEDs), and sensors. The electron-withdrawing nature of the cyano group can modulate the electronic properties of the pyridine ring, influencing the material's performance.

-

Agrochemicals: Many successful herbicides and pesticides contain a pyridine core. The ability to introduce a cyano group and subsequently perform further chemical transformations provides a pathway to new agrochemical candidates.

This protocol details a representative procedure for the one-pot synthesis of 3-cyano-1,4-dihydropyridine derivatives using this compound, followed by in-situ oxidation to the corresponding pyridine.

Experimental Protocols

Materials and Methods

-

This compound

-

Aromatic aldehydes

-

Ammonium acetate

-

Ethanol (absolute)

-

Copper(II) nitrate trihydrate (or other suitable oxidizing agent)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

General Procedure for the Synthesis of 3-Cyano-4-aryl-5-ethoxycarbonyl-6-methylpyridines

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

-

Solvent Addition: Add absolute ethanol (20 mL) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

-

In-situ Oxidation: After the initial condensation is complete (as indicated by TLC), add copper(II) nitrate trihydrate (1.0 mmol) to the reaction mixture and continue to reflux for an additional 1-2 hours to facilitate the aromatization of the dihydropyridine intermediate.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (30 mL).

-

Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-cyanopyridine derivative.

Data Presentation

The following table summarizes representative, illustrative data for the synthesis of various 3-cyanopyridine derivatives using the described protocol.

| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 3-Cyano-5-ethoxycarbonyl-6-methyl-4-phenylpyridine | 5 | 85 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-3-cyano-5-ethoxycarbonyl-6-methylpyridine | 4.5 | 92 |

| 3 | 4-Methoxybenzaldehyde | 3-Cyano-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylpyridine | 6 | 88 |

| 4 | 2-Naphthaldehyde | 3-Cyano-5-ethoxycarbonyl-6-methyl-4-(naphthalen-2-yl)pyridine | 5.5 | 82 |

| 5 | Thiophene-2-carboxaldehyde | 3-Cyano-5-ethoxycarbonyl-6-methyl-4-(thiophen-2-yl)pyridine | 5 | 89 |

Visualizations

Reaction Pathway

Caption: Proposed reaction pathway for the Hantzsch synthesis using this compound.

Experimental Workflow

References

Application Notes and Protocols for Ethyl 2-cyano-3-oxobutanoate in Knoevenagel Condensation Reactions

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1]